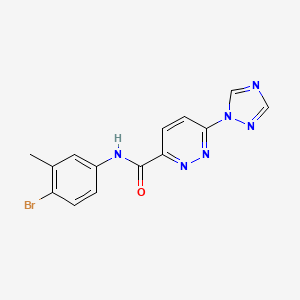

![molecular formula C17H17N3O2S B2804575 1-(benzo[d]oxazol-2-yl)-N-(thiophen-2-ylmethyl)pyrrolidine-2-carboxamide CAS No. 1796899-42-7](/img/structure/B2804575.png)

1-(benzo[d]oxazol-2-yl)-N-(thiophen-2-ylmethyl)pyrrolidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(benzo[d]oxazol-2-yl)-N-(thiophen-2-ylmethyl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrrolidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

The compound under discussion plays a crucial role in the synthesis and chemical study of heterocyclic compounds. For example, derivatives of thiophenes and benzo[d]oxazoles have been synthesized for applications in various fields, such as antimicrobial agents and in the study of their chemical properties. Such studies often lead to the development of novel compounds with potential pharmacological activities. The synthesis of thiophenylhydrazonoacetates, involving coupling and reaction with nitrogen nucleophiles, exemplifies the chemical versatility of thiophene derivatives in generating a wide range of heterocyclic compounds (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antimicrobial Evaluation and Docking Studies

The compound's framework has been utilized in synthesizing derivatives with significant antimicrobial properties. For instance, the synthesis, characterization, antimicrobial evaluation, and docking studies of certain derivatives demonstrate the potential for developing new antimicrobial agents. This includes the exploration of their binding efficiency to target proteins through computational docking studies, which helps in understanding their mechanism of action at the molecular level (Talupur, Satheesh, & Chandrasekhar, 2021).

Antioxidant Activity

The antioxidant properties of derivatives of 1-(benzo[d]oxazol-2-yl)-N-(thiophen-2-ylmethyl)pyrrolidine-2-carboxamide have been investigated, revealing some compounds with potent antioxidant activities. These studies often involve comparing the antioxidant strength of synthesized compounds against standard antioxidants like ascorbic acid, offering insights into their potential therapeutic applications (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).

Bioinorganic Chemistry

The bioinorganic relevance of complexes involving thiophene derivatives highlights the compound's application in synthesizing complexes with potential antimicrobial activities. The study of Co(II) complexes with Schiff bases derived from thiophene carboxamides, for instance, sheds light on their structural characteristics and antimicrobial properties, contributing to the development of new bioactive compounds (Singh, Das, & Dhakarey, 2009).

Antitumor and Antibacterial Agents

The synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives illustrates the compound's utility in creating potent antitumor and antibacterial agents. Such research endeavors not only offer new avenues for therapeutic interventions but also contribute to the expanding knowledge of heterocyclic chemistry and its implications in drug design and development (Hafez, Alsalamah, & El-Gazzar, 2017).

properties

IUPAC Name |

1-(1,3-benzoxazol-2-yl)-N-(thiophen-2-ylmethyl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c21-16(18-11-12-5-4-10-23-12)14-7-3-9-20(14)17-19-13-6-1-2-8-15(13)22-17/h1-2,4-6,8,10,14H,3,7,9,11H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXBZGWQZFUNOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(benzo[d]oxazol-2-yl)-N-(thiophen-2-ylmethyl)pyrrolidine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-nitrobenzamide](/img/structure/B2804494.png)

![4-tert-butyl-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2804495.png)

![N-[2-(Dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2804498.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2804499.png)

![N-(3,4-Dichlorophenyl)-3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2804502.png)

![[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2804505.png)

![3-methyl-N-prop-2-enyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2804510.png)

![N-benzyl-2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide](/img/structure/B2804512.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid](/img/structure/B2804514.png)

![N-(3-chlorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2804515.png)